2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Description
The compound 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methyl group at position 3. Its structure includes a 2-chlorobenzamide moiety linked to the thiophene ring via an amide bond. This compound is synthesized via reactions involving 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and chloro-substituted aryl acetamides, followed by characterization using FT-IR, mass spectrometry, and NMR .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKZGPIJSJHKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques. The specific industrial methods are often proprietary and tailored to the production scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Therapeutic Potential : The compound has been studied for its potential as a modulator of nuclear receptors, particularly RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response regulation. This suggests that it may have applications in treating autoimmune diseases and inflammatory conditions.
Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects. The unique combination of functional groups in 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide indicates that it may also exhibit similar pharmacological effects that warrant further investigation.
Synthetic Applications
Cyanoacetylation of Amines : The compound can be utilized in the cyanoacetylation of amines, a process integral to the formation of biologically active compounds. This synthetic route highlights its utility in organic synthesis and drug development.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of benzamide derivatives has revealed that modifications to the core structure significantly impact biological activity. For instance, variations in substituents can lead to differences in solubility and reactivity profiles, thus influencing therapeutic efficacy .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Lacks methyl group | May exhibit different biological activity due to structural variation |
| N-(3-cyano-4,5-dimethylbenzothiophenes) | Dimethyl substitution | Potentially altered solubility and reactivity profiles |
| 3-chloro-N-(3-cyano-5-methylbenzothiophenes) | Different chlorine position | Variations in biological activity based on substitution pattern |
Case Studies and Research Findings
- RORγt Modulators : A study reported the discovery and synthesis of various derivatives of tetrahydro-benzothiophene as modulators of RORγt. These compounds exhibited promising solubility profiles and biological activity, indicating potential for further development as therapeutic agents against immune-related disorders .
- Antibacterial Activity : Some derivatives related to benzamide structures have shown antibacterial properties against various strains. The exploration of these compounds for their antimicrobial efficacy could lead to new treatments for bacterial infections .
- Cancer Therapy Applications : Research into benzamide derivatives has identified several compounds with moderate to high potency as RET kinase inhibitors. These findings suggest that 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide could be a candidate for further investigation in cancer therapy .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as a potential inhibitor of enzymes involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Impact: The 3-cyano group in the target compound enhances dipole interactions, while morpholine or benzoyl substituents in analogues alter solubility and receptor affinity .
Biological vs. Catalytic Roles : Chloro-benzamide derivatives exhibit diverse applications; simpler variants act as herbicides , while complex hybrids serve as catalysts .
Structural Flexibility : The tetrahydrobenzothiophene core’s conformation (envelope vs. half-chair) influences molecular packing and stability .
Biological Activity
2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound features a chloro group, a cyano group, and a benzamide moiety, with a tetrahydro-benzothiophene core known for diverse biological activities. This article explores the biological activity of this compound based on current research findings.
- Molecular Formula : C12H13ClN2OS
- Molecular Weight : 268.76 g/mol
- CAS Number : 126456-06-2
Biological Activities
Research indicates that compounds with similar structures to 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit various biological activities:
1. Anti-inflammatory Properties
Compounds containing the tetrahydro-benzothiophene nucleus have demonstrated significant anti-inflammatory effects. For instance, studies show that derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, indicating potential use in treating inflammatory diseases .
2. Modulation of Nuclear Receptors
The compound is suggested to act as a modulator for nuclear receptors such as RORγt (Retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response regulation. This modulation could have implications for autoimmune diseases and other inflammatory conditions.
3. Antioxidant Activity
Research has highlighted the antioxidant properties of tetrahydrobenzo[b]thiophene derivatives, which can inhibit free radical-induced lipid oxidation. The inhibition rates observed range from approximately 19% to 30%, suggesting that these compounds could be beneficial in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can be influenced by its structural features. A comparative analysis with related compounds reveals that variations in substituents significantly impact their chemical behavior and biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Lacks methyl group | May exhibit different biological activity due to structural variation |
| N-(3-cyano-4,5-dimethylbenzothiophenes) | Dimethyl substitution | Potentially altered solubility and reactivity profiles |
| 3-chloro-N-(3-cyano-5-methylbenzothiophenes) | Different chlorine position | Variations in biological activity based on substitution pattern |
Case Studies
A notable study investigated the antidiabetic potential of benzamide derivatives similar to our compound. The results indicated varying degrees of α-glucosidase inhibitory activity among synthesized compounds. For example, one derivative exhibited an IC50 value of 10.75 ± 0.52 μM, demonstrating significant potency compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves constructing the tetrahydrobenzothiophene core followed by benzamide coupling. A validated approach includes:
- Step 1: Cyclization of precursors (e.g., 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine) using benzoylisothiocyanate in 1,4-dioxane under ambient conditions .
- Step 2: Optimizing solvent choice (e.g., ethanol or DMF) and temperature (room temperature to 80°C) to enhance yield and purity .
- Critical Note: Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from variations in assay conditions or target specificity. A methodological framework includes:
- Standardized Assays: Replicate studies under controlled conditions (e.g., pH, temperature) using certified cell lines (e.g., HEK293 for receptor binding).
- Mechanistic Profiling: Use molecular docking to predict interactions with targets like kinases or GPCRs, followed by in vitro validation (e.g., enzyme inhibition assays) .
- Data Normalization: Apply statistical tools (e.g., ANOVA) to account for batch effects or solvent interference .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
A multi-technique approach ensures accuracy:
- NMR Spectroscopy: Confirm proton environments (e.g., benzamide aromatic protons at δ 7.2–8.1 ppm) .
- X-ray Crystallography: Resolve 3D conformation using single-crystal data (CCDC deposition recommended) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₄ClN₂OS: 357.05) .
Advanced: How should researchers design experiments to evaluate the compound’s environmental stability and degradation pathways?
Answer:
Adopt a tiered experimental design:
- Lab-Scale Stability Studies: Expose the compound to UV light, varying pH (2–12), and oxidative conditions (H₂O₂) to simulate environmental stressors .
- Degradation Product Analysis: Use LC-MS/MS to identify byproducts and quantify half-lives.
- Ecotoxicology Screening: Test metabolites on model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .
Advanced: What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
Answer:
Address poor aqueous solubility through:
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
- Salt Formation: React with HCl or sodium salts to increase polarity without altering bioactivity .
- Nanoencapsulation: Employ liposomal carriers to improve tissue penetration and reduce systemic toxicity .
Basic: How can computational methods aid in predicting this compound’s reactivity and metabolic fate?
Answer:
Leverage in silico tools for preliminary screening:
- DFT Calculations: Predict electrophilic sites (e.g., cyano groups) prone to nucleophilic attack .
- ADMET Prediction: Use software like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism .
- Molecular Dynamics: Simulate binding to serum proteins (e.g., albumin) to infer circulation half-life .
Advanced: How to address discrepancies in crystallographic data versus computational structural models?
Answer:
Reconcile differences via:
- Refinement Protocols: Apply Hirshfeld surface analysis to X-ray data to validate hydrogen bonding and torsional angles .
- Conformational Sampling: Use molecular mechanics (e.g., Monte Carlo simulations) to explore low-energy states missed in static models .
- Cross-Validation: Compare experimental IR/Raman spectra with computed vibrational modes .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Mitigate risks through:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure.
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Waste Management: Neutralize acidic/byproduct streams before disposal (e.g., NH₄OH for HCl byproducts) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis for enhanced potency?
Answer:
Systematic SAR strategies include:
- Functional Group Variation: Replace the chloro substituent with electron-withdrawing groups (e.g., CF₃) to modulate receptor affinity .
- Scaffold Hybridization: Fuse the tetrahydrobenzothiophene core with pyridine or thiazole rings to explore new bioactivity .
- High-Throughput Screening: Test analogs against target panels (e.g., kinase inhibitors) to identify lead candidates .
Basic: What are the best practices for long-term storage of this compound to ensure stability?
Answer:
Preserve integrity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
